molecular formula C23H32N6O2 B12385727 4-[(4E)-4-hydrazinylidene-3,6,6-trimethyl-5,7-dihydroindazol-1-yl]-2-[(4-hydroxycyclohexyl)amino]benzamide

4-[(4E)-4-hydrazinylidene-3,6,6-trimethyl-5,7-dihydroindazol-1-yl]-2-[(4-hydroxycyclohexyl)amino]benzamide

Cat. No.: B12385727
M. Wt: 424.5 g/mol
InChI Key: UNZAEUJLPGGBEN-ZXVVBBHZSA-N
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Description

4-[(4E)-4-hydrazinylidene-3,6,6-trimethyl-5,7-dihydroindazol-1-yl]-2-[(4-hydroxycyclohexyl)amino]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both hydrazinylidene and hydroxycyclohexyl groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

4-[(4E)-4-hydrazinylidene-3,6,6-trimethyl-5,7-dihydroindazol-1-yl]-2-[(4-hydroxycyclohexyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: It may be used in biochemical assays to investigate enzyme interactions and cellular processes.

    Medicine: The compound could have potential therapeutic applications, although further research is needed to explore its efficacy and safety.

    Industry: It may be used in the development of new materials or as a precursor for other chemical compounds

Mechanism of Action

The mechanism of action of 4-[(4E)-4-hydrazinylidene-3,6,6-trimethyl-5,7-dihydroindazol-1-yl]-2-[(4-hydroxycyclohexyl)amino]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • (4E)-4-hydrazinylidene-4,5,6,7-tetrahydro-2,1,3-benzoxadiazole
  • (4E)-4-hydrazinylidene-3,6,6-trimethyl-4,5,6,7-tetrahydro-2H-indazole

Uniqueness

4-[(4E)-4-hydrazinylidene-3,6,6-trimethyl-5,7-dihydroindazol-1-yl]-2-[(4-hydroxycyclohexyl)amino]benzamide stands out due to its unique combination of hydrazinylidene and hydroxycyclohexyl groups. This structural uniqueness may confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C23H32N6O2

Molecular Weight

424.5 g/mol

IUPAC Name

4-[(4E)-4-hydrazinylidene-3,6,6-trimethyl-5,7-dihydroindazol-1-yl]-2-[(4-hydroxycyclohexyl)amino]benzamide

InChI

InChI=1S/C23H32N6O2/c1-13-21-19(27-25)11-23(2,3)12-20(21)29(28-13)15-6-9-17(22(24)31)18(10-15)26-14-4-7-16(30)8-5-14/h6,9-10,14,16,26,30H,4-5,7-8,11-12,25H2,1-3H3,(H2,24,31)/b27-19+

InChI Key

UNZAEUJLPGGBEN-ZXVVBBHZSA-N

Isomeric SMILES

CC1=NN(C2=C1/C(=N/N)/CC(C2)(C)C)C3=CC(=C(C=C3)C(=O)N)NC4CCC(CC4)O

Canonical SMILES

CC1=NN(C2=C1C(=NN)CC(C2)(C)C)C3=CC(=C(C=C3)C(=O)N)NC4CCC(CC4)O

Origin of Product

United States

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